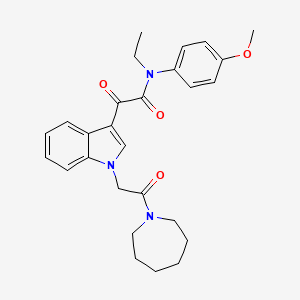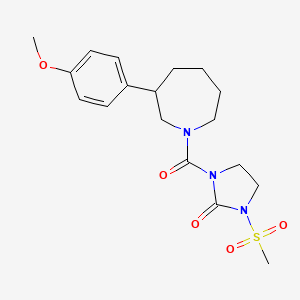
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by the name of "AZMI" and has been found to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of AZMI is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes that are involved in the regulation of various physiological processes. This inhibition may lead to the modulation of these processes and the potential therapeutic effects of AZMI.
Biochemical and Physiological Effects:
AZMI has been found to have interesting biochemical and physiological effects. This compound has been shown to have potential as an anti-inflammatory agent. It has also been found to have potential as an anti-cancer agent. Additionally, AZMI has been found to have potential as a neuroprotective agent.
实验室实验的优点和局限性
One of the main advantages of AZMI for lab experiments is its potential as a lead compound for the development of new drugs. This compound has been found to have interesting properties that make it useful for various applications. However, one of the limitations of AZMI is its limited solubility in water. This can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for the study of AZMI. One of the main directions is the further investigation of its potential as a lead compound for the development of new drugs. Additionally, the mechanism of action of AZMI needs to be further elucidated. This will help to better understand its potential therapeutic effects. Finally, the development of new synthetic methods for AZMI may lead to the discovery of new compounds with even more interesting properties.
合成方法
The synthesis of AZMI involves the reaction of 3-(methylsulfonyl)imidazolidin-2-one with 3-(4-methoxyphenyl)azepane-1-carbonyl chloride. This reaction takes place in the presence of a base such as triethylamine and results in the formation of AZMI as a white solid.
科学研究应用
AZMI has been studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it useful for various applications. One of the main applications of AZMI is in the field of drug discovery. AZMI has been found to have potential as a lead compound for the development of new drugs.
属性
IUPAC Name |
1-[3-(4-methoxyphenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-16-8-6-14(7-9-16)15-5-3-4-10-19(13-15)17(22)20-11-12-21(18(20)23)27(2,24)25/h6-9,15H,3-5,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVQUPIERKSLTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)N3CCN(C3=O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Methoxyphenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2387107.png)

![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)

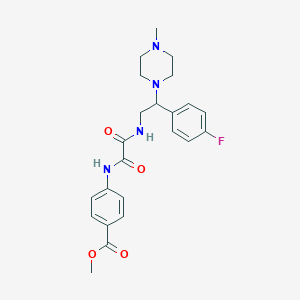
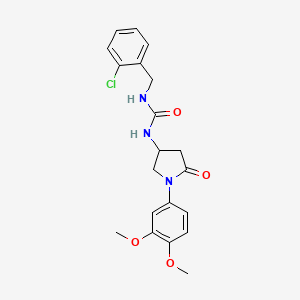
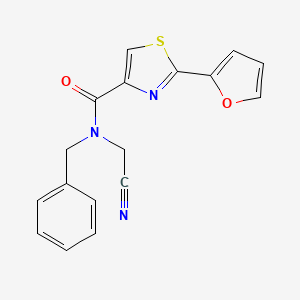
![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)

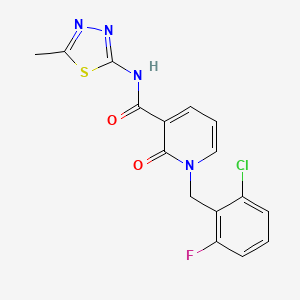
![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)
![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enylamino)propanoic Acid](/img/structure/B2387129.png)
